4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid 4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18372508
InChI: InChI=1S/C17H19NO4S/c19-17(20)13-5-8-15(9-6-13)18-23(21,22)16-10-7-12-3-1-2-4-14(12)11-16/h1-4,7,10-11,13,15,18H,5-6,8-9H2,(H,19,20)
SMILES:
Molecular Formula: C17H19NO4S
Molecular Weight: 333.4 g/mol

4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid

CAS No.:

Cat. No.: VC18372508

Molecular Formula: C17H19NO4S

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid -

Specification

Molecular Formula C17H19NO4S
Molecular Weight 333.4 g/mol
IUPAC Name 4-(naphthalen-2-ylsulfonylamino)cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C17H19NO4S/c19-17(20)13-5-8-15(9-6-13)18-23(21,22)16-10-7-12-3-1-2-4-14(12)11-16/h1-4,7,10-11,13,15,18H,5-6,8-9H2,(H,19,20)
Standard InChI Key SDKMKOTUCOGZCY-UHFFFAOYSA-N
Canonical SMILES C1CC(CCC1C(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Introduction

Chemical Identity and Structural Configuration

Molecular Architecture

The title compound features a cyclohexanecarboxylic acid core substituted at the 4-position with a naphthalene-2-sulfonamide group. X-ray diffraction analysis confirms the cyclohexane ring adopts a chair conformation, with basal plane atoms (C3, C4, C6, C7) exhibiting minimal deviation (r.m.s. = 0.0032 Å) . The naphthalene system (C9–C18) is planar (r.m.s. deviation = 0.0051 Å), and the dihedral angle between the cyclohexane basal plane and naphthalene ring is 45.76° . The carboxylic acid group forms a 38.5° angle with the cyclohexane plane, influencing hydrogen-bonding patterns.

Table 1: Selected Bond Lengths and Angles

ParameterValue
S1–O31.437 Å
S1–O41.441 Å
S1–N11.633 Å
C1–O1 (carboxylic O–H)1.314 Å
O1–H1⋯O2 (hydrogen bond)2.672 Å

Synthesis and Crystallization

Reaction Conditions

The compound is synthesized via nucleophilic substitution between 2-naphthalenesulfonyl chloride (1 mmol) and tranexamic acid (1 mmol) in aqueous medium. The pH is maintained at 8–9 using sodium bicarbonate to deprotonate the amine group of tranexamic acid, facilitating sulfonamide bond formation . After 3 hours, the product is precipitated by acidifying the solution with 0.1 M HCl and recrystallized from an ethanol-water (1:1) mixture, yielding colorless needles (59%, m.p. 483 K) .

Crystallographic Data

Single-crystal X-ray analysis (MoKα radiation, λ = 0.71073 Å) confirms a monoclinic unit cell with Z = 4 and density 1.380 Mg/m³ . The asymmetric unit contains one molecule, with hydrogen-bonded dimers generating a three-dimensional network.

Table 2: Crystallographic Parameters

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell volume1672.3 ų
Temperature296 K
R-factor0.0463

Hydrogen Bonding and Supramolecular Assembly

Dimerization via O—H⋯O Interactions

Carboxylic acid groups form centrosymmetric dimers through O1—H1⋯O2 hydrogen bonds (2.672 Å), creating R₂²(8) ring motifs . These dimers are interconnected via N1—H1A⋯O2 bonds (2.879 Å), extending into a two-dimensional network parallel to the (100) plane .

Layered Packing and C—H⋯π Interactions

Adjacent layers adopt a herringbone arrangement, stabilized by C11—H11⋯π interactions (3.482 Å) between naphthalene rings . This stacking minimizes steric clashes and enhances lattice stability.

Comparative Structural Analysis

Analogous Sulfonamide Derivatives

The title compound shares structural homology with:

  • 4-{[(4-Methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid

  • 4-[(4-Methoxybenzenesulfonyl)amino]cyclohexanecarboxylic acid

Both analogs exhibit similar chair conformations for the cyclohexane ring but differ in dihedral angles due to substituent effects.

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